molecular formula C19H16O6 B2892755 (Z)-methyl 2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 858762-53-5

(Z)-methyl 2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2892755
CAS No.: 858762-53-5
M. Wt: 340.331
InChI Key: DRZPUDIBQGMYJX-MFOYZWKCSA-N
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Description

(Z)-methyl 2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a benzofuran-derived compound characterized by a Z-configuration benzylidene moiety substituted with a 3-methoxy group at the aromatic ring. Its core structure consists of a dihydrobenzofuran scaffold with a 3-oxo group and an acetoxy methyl ester at the 6-position.

Properties

IUPAC Name

methyl 2-[[(2Z)-2-[(3-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O6/c1-22-13-5-3-4-12(8-13)9-17-19(21)15-7-6-14(10-16(15)25-17)24-11-18(20)23-2/h3-10H,11H2,1-2H3/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZPUDIBQGMYJX-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound belonging to the class of benzofurans. Its unique structural features, including a methoxybenzylidene group and an acetate functional group, suggest significant potential for various biological activities. This article delves into the biological activity of this compound, examining its mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H18O6, with a molecular weight of approximately 354.358 g/mol. The compound features a benzofuran moiety, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC20H18O6
Molecular Weight354.358 g/mol
Functional GroupsMethoxy, Benzofuran
SolubilitySoluble in organic solvents

Antioxidant Activity

Research indicates that compounds with benzofuran derivatives often exhibit significant antioxidant properties. These compounds can scavenge free radicals and inhibit oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Preliminary studies have suggested that this compound may act as an effective antioxidant due to its structural characteristics that enhance electron donation capabilities.

Anti-inflammatory Effects

The benzofuran structure is also associated with anti-inflammatory activity. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The presence of the methoxy group in this compound may further enhance its anti-inflammatory potential by modulating inflammatory pathways.

Tyrosinase Inhibition

Tyrosinase is an enzyme critical in melanin production, and its inhibition is a target for skin-whitening agents. Analog studies involving related compounds have demonstrated potent tyrosinase inhibitory activity. For instance, certain analogs showed IC50 values significantly lower than that of kojic acid, a standard reference compound for tyrosinase inhibition. While specific IC50 data for this compound are not yet available in the literature, its structural similarity suggests potential efficacy in this regard .

Research Findings and Case Studies

  • Cell Viability and Cytotoxicity : In studies assessing the cytotoxic effects of related analogs on B16F10 melanoma cells, compounds similar to this compound exhibited low cytotoxicity at concentrations below 20 µM over 48 hours . This suggests a favorable safety profile for potential therapeutic applications.
  • Mechanistic Studies : Mechanistic investigations using Lineweaver–Burk plots have indicated that certain analogs bind tightly to the active site of mushroom tyrosinase, suggesting that this compound may similarly interact with this enzyme .

Scientific Research Applications

(Z)-methyl 2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound that is characterized by a molecular structure including a benzofuran moiety and an ester functional group. It also features a methoxybenzylidene substituent, which contributes to its potential biological activity. The benzofuran ring system is known for various pharmacological properties, including anti-inflammatory and antioxidant effects.

Potential Applications

The unique properties of (Z)-methyl 2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate suggest several applications:

  • Medicinal Chemistry The compound can be used in the synthesis of various analogs with modified pharmacological activities.
  • Development of Novel Therapeutics It can be used as a starting point for creating new drugs.
  • Material Science The compound can be used in the creation of novel materials with specific properties.

Interaction Studies

Interaction studies are crucial for understanding how (Z)-methyl 2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate interacts with biological targets. Preliminary studies may involve:

  • Molecular docking to predict binding affinities with target proteins.
  • In vitro assays to determine its effects on cellular processes.

Similar Compounds

Compound NameStructural FeaturesBiological Activity
BenzofuranContains a benzofuran ringAntioxidant, anti-inflammatory
3-MethoxyflavoneFlavonoid structure with methoxy groupAntimicrobial, anticancer
Coumarin DerivativesSimilar aromatic systemsAnticoagulant, antimicrobial

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ primarily in the substituents on the benzylidene ring. Key examples include derivatives with 3-fluoro, 4-tert-butyl, and 3-methylthiophen-2-yl groups.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Rotatable Bonds
(Z)-methyl 2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate 3-methoxy C₁₉H₁₆O₆ ~340.3 (calculated) ~3.5* 6 6
(Z)-methyl 2-((2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate 3-fluoro C₁₈H₁₃FO₅ 328.3 3.2† 5 6
(Z)-methyl 2-((2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate 4-tert-butyl C₂₂H₂₂O₅ 366.4 5.2 5 6
benzyl 2-((2-(3-methylthiophen-2-yl)methylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate 3-methylthiophen-2-yl C₂₃H₁₈O₅S 406.5 N/A 5 8

*Estimated based on substituent contributions.
†Predicted for fluorine’s electronegativity.

Substituent Effects on Physicochemical Properties

  • 3-Methoxy group: The methoxy group is electron-donating, enhancing aromatic ring electron density. This may increase solubility in polar solvents compared to nonpolar substituents like tert-butyl .
  • The lower XLogP3 (3.2 vs. ~3.5 for methoxy) suggests slightly higher hydrophilicity .
  • 4-tert-Butyl group : The bulky tert-butyl substituent increases hydrophobicity (XLogP3 = 5.2) and steric hindrance, which could reduce binding affinity in biological systems but enhance membrane permeability .
  • 3-Methylthiophen-2-yl group : The sulfur-containing thiophene ring introduces distinct electronic effects and may influence redox properties. The higher molecular weight (406.5 g/mol) and additional rotatable bonds (8 vs. 6) could affect conformational flexibility .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing (Z)-methyl 2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate?

  • Methodological Answer : Synthesis typically involves multi-step reactions:
  • Step 1 : Condensation of a 3-methoxybenzaldehyde derivative with a benzofuran precursor (e.g., 6-hydroxy-3-oxo-2,3-dihydrobenzofuran) under acidic or basic conditions to form the benzylidene intermediate .
  • Step 2 : Esterification of the hydroxyl group at the 6-position of the benzofuran core with methyl bromoacetate or chloroacetate, using a base like K₂CO₃ in anhydrous DMF or acetone .
  • Critical Parameters :
  • Temperature : 60–80°C for condensation; room temperature for esterification.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Catalysts : Piperidine or acetic acid for Knoevenagel condensation .
  • Yield Optimization : Monitor reaction progress via TLC; purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can the Z-configuration of the benzylidene double bond be confirmed?

  • Methodological Answer :
  • NMR Spectroscopy : The coupling constant (JJ) of the benzylidene protons in 1^1H NMR: J=1012 HzJ = 10–12\ \text{Hz} indicates a trans (E) configuration, while J<10 HzJ < 10\ \text{Hz} suggests a cis (Z) configuration due to restricted rotation .
  • NOESY/ROESY : Nuclear Overhauser effects between the methoxy group and benzofuran protons confirm spatial proximity in the Z-isomer .
  • X-ray Crystallography : Definitive confirmation of stereochemistry if single crystals are obtainable .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • 1^1H and 13^{13}C NMR : Assign methoxy (δ 3.84.0 ppm\delta\ 3.8–4.0\ \text{ppm}), benzylidene olefinic protons (δ 6.57.5 ppm\delta\ 6.5–7.5\ \text{ppm}), and ester carbonyl (δ 170175 ppm\delta\ 170–175\ \text{ppm}) .
  • IR Spectroscopy : Confirm ester C=O stretch (1730 cm1\sim 1730\ \text{cm}^{-1}) and benzofuran C-O-C (1250 cm1\sim 1250\ \text{cm}^{-1}) .
  • Mass Spectrometry (HRMS) : Molecular ion peak matching the exact mass (e.g., C20H16O6C_{20}H_{16}O_6, expected m/z 376.0947m/z\ 376.0947) .

Advanced Research Questions

Q. How do substituents on the benzylidene moiety influence the compound’s reactivity and biological activity?

  • Methodological Answer :
  • Electronic Effects : Electron-donating groups (e.g., 3-methoxy) stabilize the benzylidene moiety via resonance, altering reactivity in nucleophilic additions or photochemical reactions .
  • Biological Activity :
  • Antimicrobial Assays : Compare MIC values against E. coli or S. aureus with analogs (e.g., chloro or nitro substituents) to establish structure-activity relationships (SAR) .
  • Molecular Docking : Simulate interactions with target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) to identify key binding residues .

Q. What strategies mitigate side reactions during esterification or condensation steps?

  • Methodological Answer :
  • Competitive By-Product Analysis :
  • Ester Hydrolysis : Minimize moisture by using anhydrous solvents and molecular sieves .
  • Oxidation of Benzofuran Core : Conduct reactions under inert atmosphere (N₂/Ar) to prevent ketone oxidation .
  • Reaction Monitoring : Use HPLC with a C18 column (acetonitrile/water mobile phase) to detect intermediates and optimize quenching times .

Q. How can computational methods predict the compound’s photophysical properties?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict UV-Vis absorption spectra (e.g., λmax\lambda_{\text{max}} for ππ\pi \rightarrow \pi^* transitions in benzylidene) .
  • TD-DFT : Compare calculated excited-state energies with experimental data from fluorescence spectroscopy .

Q. What contradictions exist in reported biological activities of similar benzofuran derivatives, and how can they be resolved?

  • Methodological Answer :
  • Data Discrepancies : Conflicting IC₅₀ values for antiproliferative activity may arise from assay conditions (e.g., cell line variability, incubation time).
  • Resolution Strategies :
  • Standardized Protocols : Use NCI-60 cell lines and MTT assays with controlled DMSO concentrations (<0.1%) .
  • Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends in substituent effects .

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